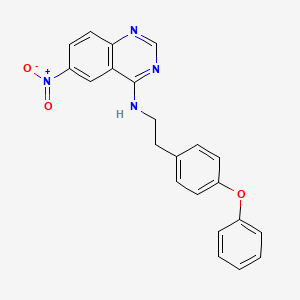

6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline, also known as QNZ, was originally described as a potent inhibitor of NF-κB activation and TNF-α production . It indirectly inhibits the NF-κB pathway via inhibition of store-operated calcium entry (SOC) and displayed neuroprotective effects in transgenic fly and mouse models of Huntington’s disease . Its target has been postulated to be heteromeric calcium channels containing TRPC1 as one of the subunits .

Synthesis Analysis

The synthesis of quinazolinone derivatives, such as 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline, has been a subject of research due to their broad applications . Quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as Niementowski reaction .作用機序

QNZ reduces synaptic neuronal SOC and rescues dendritic spine loss in YAC128 striatal medium spiny neurons . It has also been identified as a potent and selective inhibitor of mitochondrial complex I . QNZ decreased PSEN1ΔE9-mediated nSOCE upregulation and rescued mushroom spines in PSEN1ΔE9-expressing neurons, which are linked to familial Alzheimer’s disease .

将来の方向性

Quinazolinone derivatives have received significant attention due to their wide and distinct biopharmaceutical activities . The current research aims to outline new routes and strategies for the synthesis of valuable 4 (3H)-quinazolinones . This suggests that there is ongoing research into the potential applications of compounds like 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline.

特性

IUPAC Name |

6-nitro-N-[2-(4-phenoxyphenyl)ethyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3/c27-26(28)17-8-11-21-20(14-17)22(25-15-24-21)23-13-12-16-6-9-19(10-7-16)29-18-4-2-1-3-5-18/h1-11,14-15H,12-13H2,(H,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAXMTYCHLXRRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCNC3=NC=NC4=C3C=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858189 |

Source

|

| Record name | 6-Nitro-N-[2-(4-phenoxyphenyl)ethyl]quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

545380-35-6 |

Source

|

| Record name | 6-Nitro-N-[2-(4-phenoxyphenyl)ethyl]quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ochratoxin C-[d5]](/img/structure/B583422.png)

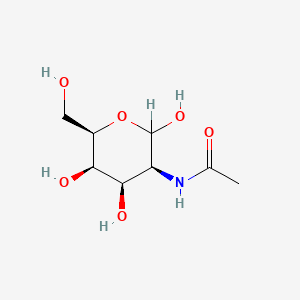

![N-[2-13C]Acetyl-D-glucosamine](/img/structure/B583423.png)

![N-[1,2-13C2]Acetyl-D-glucosamine](/img/structure/B583424.png)